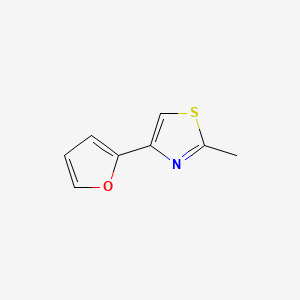

4-(2-Furyl)-2-methylthiazole

Description

General Overview of Thiazole (B1198619) Heterocycles in Contemporary Chemical Research

Thiazoles are a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. wikipedia.orgnumberanalytics.com This structural motif is a cornerstone in medicinal chemistry and materials science. numberanalytics.comimp.kiev.ua Thiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. fabad.org.trnih.gov Their versatile nature stems from the presence of multiple reaction sites within the thiazole ring, which allows for a wide range of chemical modifications. nih.gov In synthetic chemistry, thiazoles serve as important intermediates and are used as catalysts in reactions like the Stetter and benzoin (B196080) condensations. fabad.org.trtandfonline.com The aromaticity of the thiazole ring contributes to its stability, while the presence of heteroatoms imparts unique reactivity. numberanalytics.com

The significance of thiazoles is underscored by their presence in numerous FDA-approved drugs, highlighting their clinical relevance. fabad.org.tr Researchers are continuously exploring new synthetic methodologies to create diverse thiazole derivatives with enhanced pharmacological profiles. fabad.org.trbohrium.com These efforts aim to address challenges such as drug resistance by developing molecules with improved potency and reduced toxicity. bohrium.com The strategic incorporation of thiazole rings into larger molecules is a common strategy in drug design to modulate properties like bioavailability and selectivity. fabad.org.tr

Historical Context and Evolution of Thiazole Chemistry

The systematic study of thiazole and its derivatives began in 1887 in the laboratory of Arthur Hantzsch. imp.kiev.ua One of the most prominent and enduring methods for synthesizing thiazoles is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. wikipedia.org Another classical method is the Cook-Heilbron synthesis, where thiazoles are formed from the condensation of an α-aminonitrile with carbon disulfide. wikipedia.org

Over the past century, the field of thiazole chemistry has expanded significantly, with a vast body of literature covering its synthesis, physical properties, structure, reactivity, and applications. imp.kiev.uae-bookshelf.de Initially, research focused on understanding the fundamental reactivity of the thiazole ring. For instance, electrophilic substitution preferentially occurs at the C5 position, while nucleophilic substitution is favored at the C2 position. fabad.org.tr

In recent decades, there has been a surge in the development of novel and more efficient synthetic methods. nih.gov These modern approaches often utilize advanced catalytic systems, such as copper-catalyzed and palladium-catalyzed reactions, to construct the thiazole core with high yields and functional group tolerance. organic-chemistry.org The evolution of synthetic strategies continues to be a major focus, driven by the demand for structurally diverse thiazole derivatives for various applications. nih.govbenthamdirect.com

Position of 4-(2-Furyl)-2-methylthiazole within the Thiazole Family and its Academic Relevance

This compound is an organic compound featuring a central thiazole ring substituted with a methyl group at the 2-position and a furyl group at the 4-position. evitachem.com Its molecular formula is C8H7NOS. cymitquimica.com This compound belongs to the broader family of thiazole derivatives and has attracted academic interest due to its unique structure and potential applications. evitachem.com

The academic relevance of this compound lies in its utility as a building block in organic synthesis and its potential biological activities. evitachem.com The presence of both a thiazole and a furan (B31954) ring, two important pharmacophores, makes it a subject of interest in medicinal chemistry. evitachem.comnih.gov Research has explored its synthesis through methods such as the hypervalent iodine oxidation of 2-acetylfuran (B1664036) followed by reaction with thioamides. researchgate.net Furthermore, studies have investigated its chemical reactivity, noting that electrophilic substitution reactions like monohalogenation and mononitration are directed to the 5'-position of the furan ring. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7NOS |

|---|---|

Molecular Weight |

165.21 g/mol |

IUPAC Name |

4-(furan-2-yl)-2-methyl-1,3-thiazole |

InChI |

InChI=1S/C8H7NOS/c1-6-9-7(5-11-6)8-3-2-4-10-8/h2-5H,1H3 |

InChI Key |

AGIHEIJGDJIILG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CO2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 2 Furyl 2 Methylthiazole and Its Analogs

Classical Routes to the Thiazole (B1198619) Core: Mechanistic Insights and Modern Refinements

Classical methods for thiazole synthesis remain fundamental in organic chemistry, providing reliable pathways to the thiazole core. Modern advancements have focused on improving yields, reducing reaction times, and employing greener reaction conditions.

Hantzsch Synthesis: Advanced Mechanistic Considerations and Optimized Protocols

The Hantzsch thiazole synthesis, first reported in the 19th century, is a cornerstone reaction for forming the thiazole ring. acs.orgthieme.de It traditionally involves the condensation of an α-halocarbonyl compound with a thioamide. nih.govresearchgate.net For the specific synthesis of 4-(2-furyl)-2-methylthiazole, this would involve the reaction between a 2-haloacetylfuran and thioacetamide (B46855).

Mechanistic Pathway: The reaction mechanism proceeds through an initial SN2 reaction, where the sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone and displacing the halide. This is followed by an intramolecular cyclization via dehydration, where the enol form of the intermediate attacks the nitrogen atom, leading to a hydroxythiazoline intermediate. Subsequent dehydration of this intermediate yields the aromatic thiazole ring. nih.gov

Optimized Protocols: While the classical Hantzsch synthesis is robust, it can be limited by harsh conditions or the availability of lachrymatory α-haloketones. researchgate.netbeilstein-journals.org Modern refinements have addressed these issues through various optimizations:

Microwave Irradiation: The use of microwave assistance has been shown to significantly reduce reaction times and improve yields for Hantzsch synthesis. researchgate.net

Solid-Supported Catalysts: Employing solid-supported acid catalysts, such as silica-supported tungstosilisic acid, facilitates easier product purification and catalyst recycling, aligning with green chemistry principles. mdpi.com

Alternative Halogenating Agents: In-situ generation of the α-haloketone or the use of α-tosyloxyketones, prepared using hypervalent iodine reagents like Koser's reagent, provides a less hazardous alternative to using α-haloketones directly. innovareacademics.in

| Protocol Modification | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|

| Classical Method | α-haloketone, Thioamide, Reflux in Ethanol (B145695) | Well-established, versatile for many substituents. | nih.gov |

| Holzapfel-Meyers-Nicolaou Modification | Thioamide cyclocondensation under basic conditions, followed by dehydration with TFAA/pyridine. | Proceeds without significant loss of optical purity for chiral substrates. | researchgate.net |

| Ultrasound/Solid Catalyst | Silica supported tungstosilisic acid, ultrasonic irradiation. | High yields (79-90%), short reaction times, reusable catalyst. | mdpi.com |

| α-Tosyloxyketone Intermediate | Ketone, Koser's reagent, followed by reaction with thioamide. | Avoids use of toxic and lachrymatory α-haloketones. | innovareacademics.in |

Modified Gabriel Synthesis Approaches for Substituted Thiazoles

The classical Gabriel synthesis is a well-known method for preparing primary amines from primary alkyl halides using potassium phthalimide. wikipedia.orgmasterorganicchemistry.com However, a distinct reaction, sometimes referred to as the Gabriel synthesis of thiazoles, involves the cyclization of α-acylaminoketones with a sulfurizing agent, typically phosphorus pentasulfide (P₂S₅), to yield 2,5-disubstituted thiazoles. cutm.ac.inchemicalbook.comanalis.com.my

To synthesize a 4-substituted-2-methylthiazole like this compound, the starting material would be an N-(1-(2-furyl)-2-oxopropyl)acetamide. Heating this α-acylaminoketone with phosphorus pentasulfide would induce the cyclization and sulfurization needed to form the thiazole ring.

Mechanistic Considerations: The reaction is believed to proceed by the conversion of the amide carbonyl and the ketone carbonyl into thio-carbonyls by the action of P₂S₅. The enol or enethiol form of the resulting intermediate then undergoes cyclization and dehydration to furnish the final thiazole product. This method has been noted to have drawbacks such as being time-consuming and sometimes resulting in unsatisfactory yields. analis.com.my

| Starting Material | Key Reagent | Product Type | Reference |

|---|---|---|---|

| α-Acylaminoketone | Phosphorus Pentasulfide (P₂S₅) | 2,5-Disubstituted Thiazoles | cutm.ac.inanalis.com.my |

| N-(2-oxopropyl)acetamide | Phosphorus Pentasulfide (P₂S₅) | 2,5-dimethylthiazole | analis.com.my |

Direct and Selective Functionalization Strategies

Modern synthetic efforts increasingly focus on direct C-H functionalization and multicomponent reactions, which offer more efficient and environmentally benign pathways to complex molecules like this compound.

Hypervalent Iodine Oxidation and Subsequent Thiazole Ring Formation

Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA) and 2-iodoxybenzoic acid (IBX), have emerged as powerful oxidants in organic synthesis, enabling the construction of heterocyclic rings under mild conditions. arkat-usa.orgmdpi.com These reagents can facilitate thiazole ring formation through various oxidative coupling pathways. nih.govrsc.org

One strategy involves the hypervalent iodine-promoted oxidative coupling of amines with thioamides. rsc.orgresearchgate.net The reaction is initiated by the electrophilic activation of the thioamide by the iodine(III) reagent, followed by nucleophilic attack from an amine. Subsequent oxidative C-H/C-S cyclization leads to the formation of the thiazole ring. rsc.org For instance, treating a β-naphthylamine with N,N-dimethylthioformamide in the presence of IBX yields a fused thiazole derivative. researchgate.net This approach offers a metal-free alternative for synthesizing highly substituted thiazoles.

Another powerful method involves the reaction of thioureas with alkynes mediated by hypervalent iodine reagents in the presence of a Lewis acid, which provides access to trifluoromethyl- and pentafluoroethyl-substituted thiazoles. researchgate.netresearchgate.net This highlights the utility of these reagents in introducing specialized functional groups during the ring-forming step.

Multicomponent Reactions for Enhanced Atom Economy in Thiazole Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy. researchgate.netrsc.orgorganic-chemistry.org Several MCRs have been developed for the synthesis of thiazole derivatives. nih.gov

A relevant example is the iron-catalyzed four-component reaction of a ketone, an aldehyde, ammonium (B1175870) salt, and elemental sulfur to produce polysubstituted thiazoles. researchgate.net A potential MCR route to this compound could involve the reaction of a furyl-containing ketone, an aldehyde, and sources of nitrogen (e.g., ammonium acetate) and sulfur. nih.gov The use of environmentally benign and inexpensive catalysts like iron salts makes these MCRs particularly attractive. researchgate.net Recently, a green, room-temperature MCR for synthesizing pyrazole-linked thiazoles was developed using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a recyclable solvent, highlighting the trend towards sustainable synthesis. nih.govacs.org

| Components | Catalyst/Solvent | Key Features | Reference |

|---|---|---|---|

| Ketone, Aldehyde, Ammonium Salt, Elemental Sulfur | FeCl₃ | Metal-catalyzed, good yields, utilizes readily available materials. | researchgate.net |

| Aryl Glyoxal, Aryl Thioamide, Pyrazolone | 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | Room temperature, metal-free, high atom economy, green solvent. | nih.govacs.org |

| Aldehyde, Amine, Thiocarboxylic Acid, Isocyanide | Methanol/Triethylamine | Cascade Ugi/Wittig cyclization, forms polysubstituted thiazoles. | nih.gov |

Regioselective Halogenation and Nitration Studies on this compound

The functionalization of the pre-formed this compound heterocycle through electrophilic substitution is a key strategy for creating analogs. The regioselectivity of these reactions is dictated by the electronic properties of the interconnected furan (B31954) and thiazole rings. Research has shown that electrophilic attack, such as monohalogenation and mononitration, occurs selectively on the furan ring. Specifically, these substitutions are directed to the 5'-position of the furan ring. researchgate.netresearchgate.net

This outcome can be attributed to the higher electron density and reactivity of the furan ring towards electrophiles compared to the thiazole ring. Within the furan ring, the C5 position (adjacent to the oxygen atom and distal to the thiazole substituent) is the most activated site for electrophilic substitution, leading to the observed regioselectivity.

Exploration of Alternative and Green Synthetic Pathways for Thiazole Derivatives

Recent advancements in chemical synthesis have emphasized the need for environmentally benign methodologies that reduce waste, avoid hazardous solvents, and improve energy efficiency. The synthesis of thiazole derivatives has benefited significantly from these "green chemistry" approaches. bepls.com

The classic Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, is a foundational one-pot reaction for forming the thiazole ring. nih.govrsc.org Modern iterations of this and other cyclization strategies have focused on eliminating organic solvents and simplifying procedures to enhance their green credentials.

Solvent-free, or "neat," reaction conditions are highly attractive as they reduce volatile organic compound (VOC) emissions and simplify product purification. One effective technique involves the mechanical grinding of solid reactants. For instance, an efficient and rapid synthesis of 4-substituted-2-(3,5-dimethylpyrazol-1-yl)thiazoles has been achieved by grinding α-haloketones with 3,5-dimethylpyrazol-1-thiocarboxamide and sodium carbonate. This solvent-free method provides excellent yields (92–96%) in just five minutes. researchgate.net Similarly, a one-pot, solvent-free synthesis of 2,4-disubstituted thiazoles has been developed by reacting cyclic ketones, thiosemicarbazide, and phenacyl bromides, offering high yields and purity with minimal work-up. researchgate.net

Microwave-assisted synthesis represents another powerful green tool, often leading to dramatically reduced reaction times, lower energy consumption, and higher yields compared to conventional heating. nih.govurfjournals.org The synthesis of 2,4-diarylthiazoles from α-haloketones and thioamides in ethanol can be completed in under a minute with good yields using microwave irradiation. researchgate.net Catalyst-free, multicomponent domino reactions in water under microwave conditions have also been reported for producing a variety of trisubstituted thiazoles, highlighting the benefits of using water as a benign reaction medium. rsc.org In some cases, reactions can be performed under both solvent-free and catalyst-free conditions using microwave heating, as demonstrated in the synthesis of hydrazinyl thiazole derivatives, which proceeds in 30–175 seconds. nih.gov

Table 1: Examples of Green Synthetic Approaches to Thiazole Derivatives

| Starting Materials | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| α-Haloketones, 3,5-Dimethylpyrazol-1-thiocarboxamide | Grinding, Na₂CO₃, Solvent-free, 5 min | 2,4-Disubstituted Thiazoles | 92-96 | researchgate.net |

| Cyclic Ketones, Thiosemicarbazide, Phenacyl Bromides | One-pot, Solvent-free | 2,4-Disubstituted Thiazoles | High | researchgate.net |

| α-Haloketones, Thioamides | Microwave, Ethanol, <1 min | 2,4-Diarylthiazoles | Good | researchgate.net |

| Arylglyoxals, 1,3-Dicarbonyls, Thioamides | Microwave, Water, Catalyst-free, 15 min | Trisubstituted Thiazoles | ~70 | rsc.org |

| Carbonyl Compounds, Thiosemicarbazide, α-Haloketones | Microwave, Solvent- & Catalyst-free, <3 min | Hydrazinyl Thiazole Derivatives | Good-Exc. | nih.gov |

Transition-metal catalysis has revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov In thiazole chemistry, these methods provide powerful alternatives to classical condensation reactions, particularly for creating complex substituted analogs through direct C-H bond functionalization. nih.govacs.org

Palladium (Pd) catalysis is the most extensively studied approach for the direct arylation of thiazoles. researchgate.net Ligand-free Pd(OAc)₂ can effectively catalyze the C-H arylation of thiazole derivatives with aryl bromides at very low catalyst loadings (as low as 0.001 mol%). researchgate.net This method is both economically and environmentally attractive. The regioselectivity of these reactions can often be controlled by the choice of ligands and reaction conditions. For example, direct arylation of furans can be directed to either the C-2 or C-5 position depending on the catalytic system employed. nih.gov The thiazole ring itself can act as a directing group, facilitating the functionalization of adjacent aryl rings. A palladium-catalyzed ortho-C(sp²)-H bond iodination of 4-arylthiazoles has been developed, providing a route to versatile intermediates. sioc-journal.cn

Beyond palladium, other transition metals have been employed. Nickel (Ni) complexes have been used for the direct C5-H bond arylation of thiazole derivatives under aerobic conditions. researchgate.net Copper (Cu) catalysts, often used in conjunction with palladium, can play a key role in the C-H activation step. researchgate.net Rhodium (Rh) has been used for the intramolecular alkylation of azoles, with microwave irradiation significantly shortening reaction times. nih.gov These catalytic methods are instrumental in building complex molecules, including the synthesis of polymers from furylthiazole monomers via palladium-catalyzed C-H coupling polycondensation. researchgate.netresearchgate.net

Table 2: Selected Transition Metal-Catalyzed Syntheses of Thiazole Derivatives

| Catalyst System | Reaction Type | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Pd(OAc)₂, K₂CO₃, Pivalic Acid | Direct C-H Arylation | Thiazole derivatives, Aryl bromides | 5-Arylthiazoles | researchgate.net |

| Pd(OAc)₂, P(2-furyl)₃, NaOtBu | Intramolecular C-H Amination | N-Allyl-N-(2-bromoaryl)amine | Fused Pyrrolidine Systems | dokumen.pub |

| Pd(OH)₂/C, KOAc | Direct C-H Arylation | Thiazoles, Aryl halides | Aryl-substituted Thiazoles | nih.gov |

| Pd(OAc)₂, Ag₂CO₃, N-iodosuccinimide (NIS) | Thiazole-Directed C-H Iodination | 4-Arylthiazoles | 4-(2-Iodoaryl)thiazoles | sioc-journal.cn |

| Rh(coe)₂Cl]₂, PCy₃·HBF₄, NMP | Intermolecular Alkylation | Azoles, Alkenes | Alkylated Azoles | nih.gov |

Synthetic Access to Key Precursors and Intermediates for this compound Derivatization

2-Acetylfuran (B1664036): This key precursor is an important organic compound used in the food, flavor, and pharmaceutical industries. niir.org The most common industrial synthesis involves the Friedel-Crafts acylation of furan with acetic anhydride. wikipedia.org Catalysts for this reaction vary, with phosphoric acid, zinc chloride, and other Lewis acids being employed to promote the reaction. google.comgoogle.com One patented method uses zinc chloride as a catalyst in the presence of acetic acid, which helps to reduce the formation of furan autopolymers, a common side reaction. google.com This process can achieve yields greater than 90%. google.comgoogle.com

Thioacetamide: As the source of the 2-methylthiazole (B1294427) nitrogen and sulfur atoms, thioacetamide is a fundamental reagent. It is typically prepared by treating acetamide (B32628) with a thionating agent, most commonly phosphorus pentasulfide (P₄S₁₀). wikipedia.orgblogspot.com Another well-known method is the reaction of acetonitrile (B52724) with hydrogen sulfide, which can be catalyzed by various bases or polymer-supported amine catalysts. google.comgoogle.com

2-Bromoacetylfuran: To facilitate the Hantzsch cyclization, 2-acetylfuran must be converted into an α-haloketone, typically 2-bromoacetylfuran. This transformation is generally achieved through the bromination of 2-acetylfuran. One reported method uses copper(II) bromide (CuBr₂) in refluxing ethyl acetate (B1210297) to afford the bromoacetyl derivative. niscpr.res.in Another approach involves reacting an acetylfuran derivative with elemental bromine in glacial acetic acid. prepchem.com The resulting 2-bromoacetylfuran is a reactive intermediate that can be directly condensed with thioacetamide to form the target this compound ring system. growingscience.com

Comprehensive Spectroscopic and Spectrochemical Characterization of 4 2 Furyl 2 Methylthiazole and Its Advanced Derivatives

Vibrational Spectroscopy Analysis: FT-IR and Raman Spectroscopic Signatures and Their Assignments

The vibrational spectrum of 4-(2-Furyl)-2-methylthiazole is a composite of the vibrational modes of its constituent furan (B31954), thiazole (B1198619), and methyl moieties. Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed alongside experimental data to achieve a complete and reliable assignment of the observed vibrational bands. mdpi.comnih.govnih.gov

Key Spectroscopic Signatures:

Furan Ring Vibrations: The furan ring exhibits characteristic C-H stretching vibrations typically above 3100 cm⁻¹. The C=C stretching modes are expected in the 1580-1450 cm⁻¹ region, while the C-O-C stretching vibrations usually appear between 1250 cm⁻¹ and 1050 cm⁻¹. Ring breathing modes, which are often strong in Raman spectra, also provide a unique signature for the furan heterocycle.

Thiazole Ring Vibrations: The thiazole ring is characterized by C=N and C=C stretching vibrations in the 1650-1400 cm⁻¹ range. The C-S stretching vibration is typically found in the lower frequency region, often between 800 cm⁻¹ and 600 cm⁻¹. The C-H stretching of the thiazole proton is expected around 3100-3050 cm⁻¹.

Methyl Group Vibrations: The methyl group attached to the C2 position of the thiazole ring will show symmetric and asymmetric C-H stretching vibrations in the 3000-2850 cm⁻¹ range. Asymmetric and symmetric bending (deformation) modes are expected around 1460 cm⁻¹ and 1375 cm⁻¹, respectively.

Inter-ring C-C Stretching: The vibration associated with the C-C single bond connecting the furan and thiazole rings is expected in the 1300-1100 cm⁻¹ region.

The table below summarizes the expected vibrational frequencies and their assignments for this compound based on data from related heterocyclic compounds. nih.govtaylorfrancis.comiu.edu.sa

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules in solution. preprints.org For this compound, ¹H and ¹³C NMR spectra provide definitive information about the number and connectivity of atoms in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for each chemically non-equivalent proton. The protons on the furan ring will appear as multiplets in the aromatic region, typically between 6.0 and 8.0 ppm. The single proton on the thiazole ring (H-5) is expected to be a singlet, also in the aromatic region. The methyl group protons will appear as a sharp singlet in the upfield region, generally around 2.5-2.8 ppm. The specific chemical shifts are influenced by the electronic environment created by the adjacent heteroatoms and aromatic rings. chemicalbook.comresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show separate signals for each unique carbon atom. The carbon atoms of the furan and thiazole rings are expected to resonate in the downfield region (110-165 ppm) due to their sp² hybridization and proximity to electronegative heteroatoms. asianpubs.orgspectrabase.com The C2 carbon of the thiazole ring, bonded to both nitrogen and sulfur and the methyl group, would likely be the most downfield signal of the ring carbons. The methyl carbon will appear at a much higher field, typically in the range of 15-25 ppm. asianpubs.org

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) can establish proton-proton couplings within the furan ring, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively. These 2D methods are crucial for unambiguously assigning all ¹H and ¹³C signals and confirming the connectivity between the furan and thiazole rings. preprints.org

The following tables present the predicted chemical shifts for this compound, extrapolated from data for similar structures. chemicalbook.comasianpubs.org

Predicted ¹H NMR Chemical Shifts

Predicted ¹³C NMR Chemical Shifts

Computational chemistry provides a powerful tool for predicting NMR chemical shifts and investigating the conformational preferences of molecules. researchgate.netresearchgate.net For this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the furan and thiazole rings. This rotation determines the relative orientation of the two heterocyclic systems, which can exist in either a syn or anti conformation.

Theoretical methods, such as DFT using the Gauge-Independent Atomic Orbital (GIAO) method, can calculate the magnetic shielding tensors for each nucleus. nih.gov These values can then be converted into chemical shifts that can be compared directly with experimental data. By calculating the chemical shifts for different possible conformers (e.g., syn and anti), researchers can determine which conformation best matches the observed NMR spectrum, thereby deducing the predominant structure in solution. researchgate.netresearchgate.net

Furthermore, the potential energy surface can be scanned by rotating the dihedral angle between the two rings to identify the lowest energy (most stable) conformations. nih.gov The energy barrier to rotation can also be calculated, providing insight into the dynamic behavior of the molecule in solution. These theoretical predictions, when correlated with experimental NMR data (such as through-space interactions observed in NOESY experiments), offer a comprehensive understanding of the molecule's three-dimensional structure and conformational dynamics. researchgate.netnih.gov

Mass Spectrometry: Fragmentation Pathways and High-Resolution Mass Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. chemguide.co.uk High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments.

For this compound, electron impact (EI) ionization would likely produce a prominent molecular ion (M⁺˙) peak corresponding to its molecular weight. This energetically unstable molecular ion will then undergo fragmentation. chemguide.co.uklibretexts.org The fragmentation pathways are typically governed by the weakest bonds and the stability of the resulting fragment ions and neutral radicals.

Plausible Fragmentation Pathways:

Cleavage of the Inter-ring Bond: One of the most likely fragmentation events is the cleavage of the C-C bond between the furan and thiazole rings. This can lead to the formation of a 2-furyl cation or a 2-methylthiazole-4-yl cation, depending on which fragment retains the positive charge.

Fragmentation of the Furan Ring: The furan ring is known to fragment via the loss of a CO molecule (28 Da), followed by the loss of a hydrogen atom, leading to the formation of a cyclopropenyl cation. ed.ac.uk

Fragmentation of the Thiazole Ring: The thiazole ring can undergo cleavage, for instance, through the loss of the methyl group (a loss of 15 Da) or through more complex ring-opening mechanisms. researchgate.netsapub.org Cleavage adjacent to the sulfur atom is a common pathway for thiazole derivatives. nih.gov

A high-resolution mass analysis would allow for the confirmation of the elemental formula for the molecular ion and each significant fragment, lending strong support to the proposed fragmentation pathways.

Predicted Key Fragments in the Mass Spectrum

Electronic Absorption and Emission Spectroscopy: Photophysical Properties and Energy Transfer Mechanisms

Electronic spectroscopy, including UV-Vis absorption and fluorescence emission spectroscopy, investigates the electronic transitions within a molecule. The conjugated π-system extending across the furan and thiazole rings in this compound is expected to give rise to interesting photophysical properties. rsc.orgrsc.org

The UV-Vis absorption spectrum is characterized by one or more broad bands corresponding to π → π* and n → π* electronic transitions. The position and intensity of these bands are sensitive to the molecular structure and the solvent environment. The extended conjugation between the electron-rich furan ring and the thiazole moiety can lead to absorption at longer wavelengths compared to the individual heterocycles.

Upon absorption of a photon, the molecule is promoted to an excited electronic state. It can then return to the ground state through various radiative (e.g., fluorescence) and non-radiative (e.g., internal conversion, intersystem crossing) decay pathways. nih.gov Fluorescence is the emission of light as the molecule relaxes from the lowest singlet excited state (S₁) to the ground state (S₀). The fluorescence spectrum is typically a mirror image of the absorption spectrum and is red-shifted (occurs at lower energy/longer wavelength), a phenomenon known as the Stokes shift. The magnitude of the Stokes shift provides information about the structural changes that occur in the excited state. rsc.org

To fully characterize the photophysical behavior of this compound and its derivatives, several key parameters are measured.

Fluorescence Quantum Yield (Φ_F): This is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. mdpi.comsemanticscholar.org A quantum yield close to 1 indicates that fluorescence is the dominant decay pathway, while a low quantum yield suggests that non-radiative processes are more significant. nih.gov The quantum yield can be highly dependent on the molecular rigidity and the solvent environment.

Fluorescence Lifetime (τ_F): This is the average time the molecule spends in the excited state before returning to the ground state via fluorescence. mdpi.comsemanticscholar.org Lifetimes are typically on the nanosecond timescale for fluorescent organic molecules. Time-resolved fluorescence spectroscopy is used to measure this parameter.

From the quantum yield and lifetime, the radiative (k_r) and non-radiative (k_nr) decay rate constants can be determined using the following relationships:

Φ_F = k_r / (k_r + k_nr) τ_F = 1 / (k_r + k_nr)

Therefore: k_r = Φ_F / τ_F k_nr = (1 - Φ_F) / τ_F

These rate constants quantify the competition between the different de-excitation pathways. A high k_r value indicates efficient light emission, while a high k_nr value points to efficient energy dissipation through other mechanisms, such as vibrational relaxation or intersystem crossing to the triplet state. The study of these parameters in different solvents can reveal insights into the excited state dynamics and the influence of the local environment on the photophysical properties. rsc.orgresearchgate.net

Summary of Key Photophysical Parameters

Table of Compounds

Theoretical and Computational Chemistry Investigations of 4 2 Furyl 2 Methylthiazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 4-(2-Furyl)-2-methylthiazole. These methods provide a detailed picture of the molecule's geometry, orbital energies, and electron distribution, which are key determinants of its chemical properties.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the investigation of molecular systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. These calculations involve the optimization of the molecule's bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

Theoretical studies on analogous structures, such as N-(thiazol-2-yl)furan-2-carboxamide, have utilized DFT methods like B3LYP with a 6-311++G(d,p) basis set to achieve reliable geometric parameters that are in good agreement with experimental X-ray diffraction data. nih.gov This level of theory is also suitable for predicting the ground state energetics of this compound, providing valuable information about its stability.

| Parameter | Typical Calculated Value Range for Furyl-Thiazole Derivatives | Significance |

|---|---|---|

| Total Energy (Hartree) | -750 to -850 | Indicates the overall stability of the molecule. |

| Dipole Moment (Debye) | 2.0 - 4.0 | Reflects the polarity and intermolecular interactions. |

Frontier Molecular Orbital (FMO) theory is a powerful framework for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. rsc.org

For derivatives of 4-(furan-2-yl)thiazol-2-amine, DFT calculations have been used to evaluate the HOMO and LUMO energies to identify reactivity parameters. ekb.eg Similar calculations for this compound would allow for the prediction of its electronic behavior and reactivity. The HOMO is typically localized over the electron-rich furan (B31954) and thiazole (B1198619) rings, while the LUMO is also distributed across the π-conjugated system.

| Orbital | Typical Energy Range (eV) for Furyl-Thiazole Derivatives | Role in Reactivity |

|---|---|---|

| HOMO | -6.0 to -7.0 | Electron-donating ability (Nucleophilicity) |

| LUMO | -1.5 to -2.5 | Electron-accepting ability (Electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 4.0 - 5.0 | Indicates chemical reactivity and kinetic stability. |

To gain a more nuanced understanding of reactivity at specific atomic sites within this compound, Fukui functions and other reactivity indices derived from conceptual DFT are employed. The Fukui function, f(r), indicates the change in electron density at a particular point in the molecule upon the addition or removal of an electron. It helps in identifying the most probable sites for nucleophilic, electrophilic, and radical attacks.

For a nucleophilic attack (attack by a nucleophile), the relevant Fukui function is f+(r), which points to the sites most susceptible to gaining an electron. Conversely, for an electrophilic attack, f-(r) highlights the sites most likely to lose an electron. In thiazole and its derivatives, the carbon and nitrogen atoms of the heterocyclic ring are often the most reactive sites. Computational studies on related thiazole systems can provide a basis for predicting the local reactivity of this compound.

Thermodynamic and Kinetic Studies of Reaction Pathways

Computational chemistry is instrumental in mapping out the potential reaction pathways for this compound, providing insights into both the thermodynamic feasibility and the kinetic barriers of these transformations.

By modeling the potential energy surface (PES) of a reaction, computational methods can identify transition states and intermediates, thereby elucidating the step-by-step mechanism. For this compound, this could involve studying its behavior in various organic reactions, such as electrophilic substitution or cycloadditions.

For instance, theoretical investigations into the oxidation of 2-methylbenzothiazole (B86508) by hydroxyl radicals have detailed complex reaction mechanisms, including attacks on both the benzene (B151609) ring and the methyl group. nih.govresearchgate.net Similar approaches can be applied to this compound to predict its degradation pathways or its reactivity with different reagents. These studies involve calculating the energies of reactants, products, intermediates, and transition states to determine the activation energies and reaction enthalpies.

Tautomerism, the interconversion of structural isomers through proton migration, is a relevant phenomenon for many heterocyclic compounds. For this compound, potential tautomeric forms could exist, for example, involving the methyl group or the thiazole ring. Computational studies can predict the relative stabilities of these tautomers and the energy barriers for their interconversion. nih.gov

Studies on the photochemistry of 2-amino-4-methylthiazole (B167648) have shown that the amino tautomer is the most stable, and computational methods have been used to explore the tautomerization pathways. mdpi.com For this compound, DFT calculations can be used to locate the transition states for proton transfer and to calculate the activation energies, thereby predicting the likelihood and kinetics of tautomerization under different conditions. This information is crucial for understanding the compound's behavior in various chemical environments.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations provide critical insights into its conformational flexibility, stability, and how it interacts with its environment, such as a solvent or a biological receptor.

In a typical MD simulation study, the stability of a ligand-protein complex is assessed by analyzing parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). mdpi.comnih.gov The RMSD measures the average deviation of the protein backbone or ligand atoms from an initial reference structure over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and is not undergoing major structural changes. mdpi.com The RMSF, on the other hand, identifies the flexibility of individual amino acid residues or parts of the ligand. mdpi.com For this compound when complexed with a target, these analyses would reveal how tightly it binds and which parts of the molecule exhibit the most movement.

MD simulations can also be combined with macromolecular crystallography to refine protein structures and better interpret ambiguous electron density, providing a more detailed model that includes multiple conformations. nih.gov Such studies confirm the stability of ligand binding and provide a dynamic picture of the interactions involved. mdpi.comnih.gov

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool for understanding the electronic characteristics of a molecule. libretexts.org An MEP map illustrates the three-dimensional charge distribution and is used to predict how a molecule will interact with other molecules, particularly in identifying regions prone to electrophilic and nucleophilic attack. researchgate.netirjweb.com

The MEP map is color-coded to represent different electrostatic potential values. libretexts.org

Red regions indicate the lowest electrostatic potential, signifying areas of high electron density. These regions are typically associated with electronegative atoms (like oxygen and nitrogen) and are susceptible to electrophilic attack. irjweb.com

Blue regions denote the highest electrostatic potential, corresponding to electron-deficient areas, often around hydrogen atoms. These sites are favorable for nucleophilic attack. irjweb.com

Green regions represent areas with near-zero potential, indicating neutral electrostatic character. irjweb.com

For this compound, the MEP map would likely show negative potential (red) localized around the nitrogen and sulfur atoms of the thiazole ring and the oxygen atom of the furan ring, highlighting them as key sites for hydrogen bonding or metal coordination. irjweb.comnih.gov Positive potential (blue) would be expected around the hydrogen atoms attached to the carbon rings. This detailed charge landscape is instrumental in predicting molecular recognition and reactivity. libretexts.orgresearchgate.net

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, complements the MEP map by assigning partial atomic charges to each atom in the molecule. irjweb.comnih.gov This analysis quantifies the electron distribution and helps in understanding the intramolecular charge transfer characteristics. For instance, in a related furan-thiazole compound, NBO analysis was used to study charge delocalization and noncovalent interactions. nih.gov Such calculations for this compound would provide precise data on which atoms are the most positive or negative, further clarifying its reactivity and interaction profile. irjweb.com

| Color Region | Electrostatic Potential | Interpretation for this compound | Potential Interaction Type |

|---|---|---|---|

| Red | Negative (Electron-Rich) | Around N, S (thiazole ring) and O (furan ring) atoms | Electrophilic Attack, Hydrogen Bond Acceptor |

| Blue | Positive (Electron-Poor) | Around H atoms of the rings | Nucleophilic Attack, Hydrogen Bond Donor |

| Green | Neutral | Typically around carbon backbone | Van der Waals / Hydrophobic Interactions |

In Silico Modeling for Ligand-Target Interactions (Methodology Focus)

In silico modeling, particularly molecular docking, is a fundamental methodology used to predict the preferred orientation of a ligand when bound to a specific protein target. nih.gov This technique is central to drug discovery and helps in understanding the structural basis of a ligand's biological activity. nih.gov The methodology for studying the interaction of this compound with a potential target protein involves several key steps.

Preparation of Target and Ligand: The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). mdpi.com The structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. The 3D structure of the ligand, this compound, is built and optimized to its lowest energy conformation using computational chemistry software. mdpi.com

Binding Site Identification and Docking Simulation: The active site of the protein, where the ligand is expected to bind, is identified. A docking algorithm, implemented in software such as AutoDock or Desmond, then systematically samples a large number of orientations and conformations of the ligand within this binding site. nih.govmdpi.com Each conformation is scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). nih.gov The goal is to find the pose with the most favorable score, which represents the most likely binding mode.

Analysis of Interactions: After docking, the resulting ligand-protein complex is analyzed to identify the key intermolecular interactions responsible for binding. These interactions commonly include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.

π-π Stacking: Aromatic rings of the ligand interacting with aromatic residues of the protein (e.g., Phenylalanine, Tyrosine). nih.gov

Ionic Interactions: Occur between charged groups. mdpi.com

Studies on similar thiazole derivatives have used this methodology to investigate their potential as inhibitors of enzymes like DNA gyrase B and cyclooxygenase (COX). nih.govmdpi.com For example, in a docking study of thiazole derivatives with DNA gyrase B, compounds were evaluated based on their binding energy and their interactions with key amino acid residues in the active site. nih.govresearchgate.net A similar approach for this compound would elucidate its binding mechanism and help rationalize its potential biological activity.

| Methodological Step | Purpose | Common Software/Tools | Key Output |

|---|---|---|---|

| Protein & Ligand Preparation | Ensure chemically correct structures for simulation. | Schrödinger Suite, Chimera, Avogadro | Optimized 3D structures with correct protonation states. |

| Molecular Docking | Predict the binding mode and affinity of the ligand. | AutoDock, Glide, Desmond | Docking score (binding energy), ranked binding poses. |

| Interaction Analysis | Identify key residues and forces stabilizing the complex. | Discovery Studio, PyMOL, LigPlot+ | 2D/3D diagrams of interactions (H-bonds, hydrophobic, etc.). |

| MD Simulation | Assess the stability of the docked complex over time. | GROMACS, AMBER, Desmond | RMSD/RMSF plots, confirmation of stable binding. |

Chemical Reactivity and Transformation Mechanisms of 4 2 Furyl 2 Methylthiazole

Electrophilic Aromatic Substitution Reactions on the Furan (B31954) and Thiazole (B1198619) Rings

Electrophilic aromatic substitution (SEAr) is a key reaction class for 4-(2-Furyl)-2-methylthiazole, with a significant preference for substitution on the furan ring. The furan ring's higher electron density compared to the thiazole ring makes it the more favorable site for attack by electrophiles.

The regioselectivity of electrophilic substitution on the this compound molecule is primarily directed towards the furan ring. Furan is significantly more reactive than thiophene and benzene (B151609) in such reactions, a trait attributed to the ability of the oxygen heteroatom to stabilize the cationic intermediate (the σ-complex or arenium ion) formed during the reaction. imperial.ac.ukosi.lv

Attack by an electrophile (E+) on the furan ring preferentially occurs at the C5 position (the α-position adjacent to the heteroatom and distal to the thiazole substituent). This preference is explained by the superior resonance stabilization of the resulting carbocation intermediate. When the attack is at the C5 position, the positive charge is delocalized over three atoms, including the oxygen, which can effectively accommodate the charge. Attack at a β-position would result in a less stable intermediate with fewer resonance structures.

The thiazole ring is considerably less reactive towards electrophiles. However, if a reaction were to occur on this ring, the C5 position is the most likely site of attack. The methyl group at C2 is a weak activating group, and the furan substituent at C4 influences the electron distribution. The C5 position in thiazoles is generally the most electron-rich carbon and thus the most susceptible to electrophilic attack.

The general mechanism for electrophilic aromatic substitution involves the initial attack of the electrophile on the aromatic ring, forming a resonance-stabilized carbocation. This is typically the rate-determining step. A subsequent rapid deprotonation step restores the aromaticity of the ring.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reagent/Reaction | Electrophile (E+) | Primary Product (Substitution on Furan Ring) | Secondary Product (Substitution on Thiazole Ring) |

|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | NO₂⁺ | 4-(5-Nitro-2-furyl)-2-methylthiazole | 4-(2-Furyl)-2-methyl-5-nitrothiazole |

| Halogenation (Br₂/FeBr₃) | Br⁺ | 4-(5-Bromo-2-furyl)-2-methylthiazole | 5-Bromo-4-(2-furyl)-2-methylthiazole |

| Friedel-Crafts Acylation (RCOCl/AlCl₃) | RCO⁺ | 5-Acyl-4-(2-furyl)-2-methylthiazole | 5-Acyl-4-(2-furyl)-2-methylthiazole |

| Sulfonation (SO₃/H₂SO₄) | SO₃ | This compound-5-sulfonic acid | This compound-5-sulfonic acid |

Nucleophilic Reactions and Ring Transformations

The thiazole ring, being relatively electron-deficient, is the primary site for nucleophilic attack in the this compound molecule. The reactivity towards nucleophiles is enhanced if a good leaving group is present on the ring or if the nitrogen atom is quaternized.

Nucleophilic substitution can occur at halogenated positions on the thiazole ring, with reactivity observed at both the C2 and C4 positions in various halogenothiazole derivatives. rsc.org For this compound itself, direct nucleophilic attack on the ring carbons is less common without activation. However, the C2-methyl group's protons can be abstracted by a strong base, creating a nucleophilic center that can then react with electrophiles.

A significant reaction is the N-alkylation of the thiazole nitrogen atom with alkyl halides, which forms a thiazolium salt. This quaternization increases the acidity of the remaining protons on the ring and activates the ring system towards further reactions.

Ring transformations of the thiazole or furan moieties induced by nucleophiles are also possible under specific conditions. For instance, certain fused 1,4-thiazine systems are known to undergo ring contraction to form 1,3-benzothiazole derivatives upon reaction with nucleophiles, a process involving the cleavage of an S-C bond and subsequent intramolecular cyclization. beilstein-journals.orgnih.gov While not directly applicable to the parent compound, this illustrates a potential transformation pathway for more complex derivatives.

Photochemical Transformations and Reaction Pathways

The photochemistry of heterocyclic compounds like this compound can be complex, often leading to a variety of isomerization and cleavage products. The specific pathway depends on the excitation wavelength and the reaction environment.

UV irradiation of thiazole derivatives can induce ring-opening reactions. nih.gov Studies on thiazole in the gas phase or isolated in low-temperature matrices have shown that photolysis can lead to the cleavage of the S1–C2, N3–C4, or S1-C5 bonds, resulting in the formation of various fragments and rearranged products like isocyano compounds, thiirenes, and ketenes. nih.govresearchgate.net

Upon absorption of UV light, the this compound molecule is promoted to an electronically excited state. From this excited state, several processes can occur. In systems containing linked aromatic moieties, such as furyl-ethylenes, photochemical cyclodehydrogenation is a known pathway, leading to the formation of fused aromatic systems. rsc.org For this compound, an analogous intramolecular cyclization could potentially occur between the furan and thiazole rings, although this would depend on the geometry and flexibility of the molecule in its excited state.

Product formation is highly dependent on which bond is cleaved. For instance, cleavage of the thiazole ring can lead to intermediates that rearrange to more stable acyclic products. The presence of the furan ring can also influence the photochemical behavior, potentially participating in cycloaddition reactions or acting as an internal photosensitizer.

The mechanism of photochemical ring opening in thiazoles often involves the formation of biradical intermediates or highly strained ring structures. researchgate.net For example, the initial cleavage of the sulfur-carbon bond (S1–C2) can lead to a biradical species that can then undergo further rearrangement.

In some cases, photo-induced isomerization is a key pathway. For instance, some bicyclic aziridine derivatives containing thiazole exhibit photochromism, where UV irradiation causes a conrotatory ring-opening to generate a zwitterionic, colored species. This process is often reversible, with the original structure being restored thermally or by irradiation with visible light. While this compound is not a bicyclic aziridine, similar principles of photo-induced ring-opening could apply, potentially leading to transient, highly conjugated intermediates.

Table 2: Potential Photochemical Transformation Pathways

| Pathway | Proposed Mechanism | Potential Products |

|---|---|---|

| Thiazole Ring Opening | Cleavage of S1-C2 or N3-C4 bonds | Acyclic nitriles, isothiocyanates, thioketenes |

| Furan Ring Isomerization | Formation of a "Dewar furan" intermediate | Cyclopropene derivatives |

| Intramolecular Cyclization | Photochemical cyclodehydrogenation | Fused furan-thiazole systems |

| Fragmentation | Cleavage into smaller radical or molecular fragments | CN, NCS radicals, smaller hydrocarbons |

Derivatization Reactions at the Thiazole and Furan Moiety

Both the furan and thiazole rings of this compound can be chemically modified to produce a variety of derivatives. These reactions leverage the inherent reactivity of each heterocyclic core.

Derivatization of the furan moiety is most readily achieved through electrophilic aromatic substitution, as discussed in section 5.1. Reactions such as halogenation, nitration, and acylation would be expected to occur at the C5 position of the furan ring.

The thiazole moiety offers several sites for derivatization.

C5 Position: This position can undergo electrophilic substitution, such as lithiation followed by quenching with an electrophile, to introduce a wide range of functional groups. The synthesis of 2-(2-Furanyl)-4-methylthiazole-5-carboxylic acid is a clear example of successful functionalization at this position. sigmaaldrich.com

C2-Methyl Group: The methyl group can be a handle for further reactions. For example, it can be halogenated or undergo condensation reactions with aldehydes.

N3-Nitrogen: The nitrogen atom can be alkylated to form quaternary thiazolium salts, which can alter the compound's properties and reactivity.

Furthermore, more complex derivatives can be synthesized by building upon the this compound scaffold. For example, the Hantzsch thiazole synthesis, a common method for creating the thiazole ring, can be adapted by using starting materials that already contain the desired furan group and other functionalities. chim.itacs.org This allows for the creation of a diverse library of derivatives with varied substituents on either ring.

Table 3: Summary of Derivatization Reactions

| Moiety | Position | Reaction Type | Reagents | Product Type |

|---|---|---|---|---|

| Furan | C5 | Electrophilic Substitution | Br₂, NBS | 5-Halo derivative |

| Furan | C5 | Electrophilic Substitution | HNO₃, H₂SO₄ | 5-Nitro derivative |

| Thiazole | C5 | Lithiation/Carboxylation | n-BuLi, then CO₂ | 5-Carboxylic acid derivative |

| Thiazole | C2-Methyl | Condensation | Aldehydes (e.g., R-CHO) | Styryl-type derivatives |

| Thiazole | N3 | N-Alkylation | Alkyl Halide (e.g., CH₃I) | Thiazolium salt |

Condensation, Cyclization, and Coupling Reactions

The structural motifs of this compound allow it to participate in a variety of synthetic transformations, including condensation, cyclization, and coupling reactions. These reactions are fundamental to the synthesis of more complex molecules and polymers derived from this core structure.

Condensation Reactions:

The 2-methyl group of the thiazole ring is an active methyl group and can participate in condensation reactions with aldehydes and other carbonyl compounds. This reactivity is analogous to the Knoevenagel condensation observed with other active methyl-containing heterocyclic systems. For example, 2-methyl-thiazolo[4,5-b]pyrazines have been shown to undergo smooth condensation with aldehydes. nih.gov In a similar fashion, the 2-methyl group in this compound can act as a nucleophile after deprotonation to react with electrophilic partners.

Another important class of condensation reactions involves the formation of the thiazole ring itself. The Hantzsch thiazole synthesis, a classic method, involves the condensation of an α-haloketone with a thioamide. wikipedia.org More contemporary methods include the Claisen–Schmidt condensation to produce thiazole-based chalcones from starting materials like 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone and various aromatic aldehydes. nih.gov While these examples describe the synthesis of the thiazole moiety, they highlight the general principles of condensation reactions that are central to the chemistry of this class of compounds.

Interactive Data Table: Examples of Condensation Reactions Involving Thiazole Derivatives

| Reactant 1 | Reactant 2 | Reaction Type | Product Type | Reference |

| 2-Methyl-thiazolo[4,5-b]pyrazine | Aldehydes | Knoevenagel Condensation | Olefinic compounds | nih.gov |

| 2-Aminothiophenols | Carbonyl Compounds | Condensation/Cyclization | 2-Substituted Benzothiazoles | mdpi.com |

| Thioacetamide (B46855) | Chloroacetone | Hantzsch Thiazole Synthesis | 2,4-Dimethylthiazole | wikipedia.org |

| 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone | Aromatic Aldehydes | Claisen–Schmidt Condensation | Thiazole-based Chalcones | nih.gov |

Cyclization Reactions:

Cyclization reactions are crucial for the synthesis of the thiazole ring in this compound. Various synthetic strategies utilize cyclization to construct this heterocyclic core. One modern approach involves the reaction of N-substituted α-amino acids with thionyl chloride, which acts as both an activating reagent and the source of the sulfur atom, to form 2,5-disubstituted thiazoles. nih.gov The Hantzsch thiazole synthesis is fundamentally a cyclization process. wikipedia.org Under acidic conditions, the condensation of α-halogeno ketones with N-monosubstituted thioureas can lead to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles, demonstrating the influence of reaction conditions on the cyclization pathway. rsc.org

Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and both furan and thiazole rings can participate in such transformations. nih.gov Specifically, palladium-catalyzed direct arylation polycondensation has been successfully applied to furylthiazole monomers to synthesize conjugated polymers. oup.com This indicates that the C-H bonds on both the furan and thiazole rings of this compound are potential sites for direct arylation.

The reaction conditions, particularly the choice of catalyst and base, are critical for achieving high yields in these coupling reactions. For instance, the palladium-catalyzed direct arylation of heteroaromatics like furan and thiazole derivatives with aryl triflates has been shown to be effective, with the regioselectivity being influenced by the specific catalyst system. researchgate.net These reactions typically proceed via C-H activation of the heterocyclic ring. mdpi.com

Interactive Data Table: Palladium-Catalyzed Coupling Reactions of Furan and Thiazole Derivatives

| Heterocycle | Coupling Partner | Catalyst System | Reaction Type | Product | Reference |

| Furylthiazole | Itself (Polymerization) | Pd(OAc)2 | Direct Arylation Polycondensation | Conjugated Polymer | oup.com |

| Furan/Thiophene/Thiazole derivatives | Aryl Triflates | Pd(OAc)2 / PPh3 | Direct Arylation | 2- or 5-Aryl Heterocycles | researchgate.net |

| Furanyl/Thiofuranyl derivatives | Aryl Bromides | NHC-Palladium(II) complexes | C-H Activation/Cross-Coupling | Arylated Heterocycles | mdpi.com |

Stability and Degradation Pathways under Various Conditions

The stability of this compound is influenced by environmental factors such as pH, temperature, and the presence of oxidizing agents. The molecule's degradation can occur through pathways involving either the furan or the thiazole ring, or both.

Stability:

Thiazole rings, being aromatic, generally exhibit significant stability. Azole-rich compounds are often noted for their thermal stability, which is a desirable property in many applications. rsc.org The basicity of the thiazole ring is relatively low (pKa of the conjugate acid is approximately 2.5), which means it is a weak base and will be protonated only under strongly acidic conditions. wikipedia.org Some novel thiazole derivatives have been reported to exhibit high stability across a range of pH values. acs.org

Degradation Pathways:

The furan moiety is generally the more reactive and less stable part of the this compound molecule, particularly towards oxidation.

Oxidative Degradation: The furan ring is susceptible to oxidative cleavage. organicreactions.orgresearchgate.net Alkylated furans have been shown to have low oxidative stability, forming polar ring-opened products which can then polymerize. researchgate.net The oxidation of furans can lead to the formation of 1,4-dicarbonyl compounds, carboxylic acids, or other products depending on the oxidizing agent and reaction conditions. researchgate.net The reaction of heterocyclic compounds with hydrogen peroxide has been shown to result in various oxidized products, although thiazoles themselves have been found to be ineffective antioxidants. nih.gov The thiazole ring can also undergo oxidation, typically at the nitrogen to form an N-oxide or at the sulfur to yield a non-aromatic sulfoxide or sulfone. wikipedia.org

Biodegradation: Certain microorganisms are capable of degrading furan derivatives. For instance, bacteria of the genus Vibrio have been shown to degrade furan-2-carboxylate, using it as a carbon source. nih.gov This suggests that under certain environmental conditions, this compound could be susceptible to microbial degradation, likely initiated at the furan ring.

Advanced Research on Derivatives and Analogs of 4 2 Furyl 2 Methylthiazole

Synthesis and Characterization of Novel Structural Scaffolds incorporating the 4-(2-Furyl)-2-methylthiazole Moiety

The synthesis of advanced derivatives of this compound is centered on creating larger, multi-component molecular systems. These efforts aim to explore new chemical space and develop compounds with enhanced binding affinities and specificities by incorporating additional pharmacophoric elements.

The development of molecules containing multiple thiazole (B1198619) rings, or thiazole rings hybridized with other heterocycles, is a key strategy for creating compounds with novel properties. nih.gov The synthesis of symmetrical bis-thiazole systems often involves the condensation of dithiooxamide (B146897) with α-bromoketones or the reaction of thioamides with 1,4-dicarbonyl compounds. nih.gov Asymmetrical bis-thiazoles and more complex thiazole-hybrid systems can be constructed through multi-step sequences.

A common synthetic approach begins with a pre-formed functionalized thiazole, such as an amino- or bromo-substituted this compound. This intermediate can then be reacted with other heterocyclic building blocks. For instance, 2-bromo-1-(thiazol-5-yl)ethan-1-one derivatives can react with heterocyclic amines or thiosemicarbazone derivatives to yield di-, tri-, and even tetrathiazole moieties. nih.gov These complex structures are characterized using spectroscopic methods (NMR, IR, Mass Spectrometry) to confirm the connectivity and stereochemistry of the final products.

Table 1: Synthetic Strategies for Bis-Thiazole and Hybrid Systems

| Strategy | Key Reactants | Resulting Scaffold | Reference |

|---|---|---|---|

| Symmetrical Condensation | Dithiooxamide + α-Bromoketones | Symmetrical 2,2′-bisthiazole | nih.gov |

| Symmetrical Condensation | Thioamide + 1,4-Dibromo-2,3-butanedione | Symmetrical 4,4′-bisthiazole | nih.gov |

| Sequential Reaction | Functionalized Thiazole (e.g., 2-bromoacetyl derivative) + Heterocyclic Amine/Thiourea | Asymmetrical Di- or Tri-thiazole Hybrids | nih.gov |

Furan-thiazole conjugates are molecules where the two heterocyclic rings are linked, often through a flexible or rigid spacer, to optimize interactions with biological targets. nih.gov A prominent strategy for synthesizing these conjugates is molecular hybridization, which fuses the furan-thiazole core with other bioactive moieties, such as a hydrazone linkage. nih.gov

The synthesis of furan-thiazole hydrazones can be achieved by reacting a ketone precursor, like 1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethan-1-one, with an appropriate N-arylhydrazinecarbothioamide. nih.gov The resulting thiosemicarbazone can then undergo cyclization with reagents like hydrazonyl chlorides to form a new thiazole ring, creating a complex furan-imidazole-thiazole conjugate. nih.govresearchgate.net Modifications to these analogs are made by varying the substituents on the aryl rings of the starting materials, allowing for the systematic exploration of chemical space. nih.gov Characterization of these novel conjugates relies heavily on elemental analysis and spectral data, including IR spectroscopy to confirm the absence of starting carbonyl groups and the presence of C=S and NH functional groups, and NMR spectroscopy to verify the proton and carbon environments. nih.gov

Structure-Activity Relationship (SAR) Studies: Elucidating the Influence of Structural Modifications on Functional Potential

SAR studies are fundamental to understanding how specific structural features of this compound derivatives influence their biological function. These investigations systematically alter the molecule's structure and measure the corresponding changes in activity, providing critical insights for rational drug design.

The addition of different substituents to the furan-thiazole scaffold can profoundly impact its molecular interactions by altering its electronic and steric properties. nih.gov The electronic nature of a substituent—whether it is electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -CN, -CF₃)—modulates the electron distribution across the molecule. nih.govnih.gov

This modulation affects key physicochemical properties such as lipophilicity and the molecule's ability to participate in noncovalent interactions like hydrogen bonding and π-stacking. nih.gov For example, introducing electron-withdrawing groups can enhance the acidity of nearby protons, making them better hydrogen bond donors. Conversely, electron-donating groups can increase the electron density on the aromatic rings, potentially strengthening π-stacking interactions. nih.gov Computational methods, such as the analysis of the electrostatic potential (ESP) surface, are used to predict how these substitutions influence the molecule's interaction profile. nih.govrsc.org

Table 2: Influence of Substituent Type on Molecular Properties

| Substituent Type | Example Groups | Effect on Electron Density | Potential Impact on Molecular Interactions |

|---|---|---|---|

| Electron-Donating (EDG) | -NH₂, -OCH₃, -CH₃ | Increases electron density on the aromatic core | Enhances π-stacking interactions; may increase basicity |

Conformational flexibility, or the ability of a molecule to adopt different spatial arrangements by rotating around its single bonds, is crucial for molecular recognition. The linkage between the furan (B31954) and thiazole rings in the this compound scaffold is a key rotational axis. The relative orientation of these two rings can significantly affect how the molecule fits into a biological target's binding site.

Rational Design Principles for Thiazole-Based Scaffolds

The rational design of novel compounds based on the this compound scaffold integrates synthetic chemistry with computational modeling and SAR insights. nih.gov The primary goal is to create molecules with improved potency, selectivity, and pharmacokinetic properties.

One of the core principles is molecular hybridization , which involves the deliberate fusion of the furan-thiazole moiety with other known bioactive pharmacophores. nih.gov This strategy aims to create hybrid compounds that may exhibit synergistic or additive effects.

Computational tools play a pivotal role in modern rational design. nih.govDensity Functional Theory (DFT) calculations are used to investigate the electronic structure, chemical stability, and reactivity of designed molecules, providing theoretical insights that support experimental findings. nih.govrsc.orgMolecular docking simulations predict how a designed molecule might bind to a specific biological target, helping to prioritize which compounds to synthesize. nih.gov These computational approaches allow researchers to evaluate potential derivatives in silico, saving time and resources.

By combining SAR data, which reveals the importance of specific functional groups and their positions, with the predictive power of computational chemistry, scientists can formulate design principles. These principles guide the selection of substituents and linkers to optimize molecular interactions, fine-tune conformational flexibility, and ultimately enhance the desired functional potential of the thiazole-based scaffold. nih.govnih.gov

Table 3: Key Principles in the Rational Design of Thiazole Scaffolds

| Design Principle | Description | Tools and Methods |

|---|---|---|

| Molecular Hybridization | Combining the furan-thiazole core with other bioactive moieties to create synergistic effects. | SAR analysis, literature review of known pharmacophores. |

| Bioisosteric Replacement | Substituting functional groups with other groups that have similar physical or chemical properties to improve potency or pharmacokinetics. | Chemical databases, computational property prediction (e.g., SwissADME). |

| Structure-Based Design | Using the 3D structure of a biological target to design molecules that fit precisely into the binding site. | Molecular docking, X-ray crystallography. |

Emerging Applications and Interdisciplinary Research Directions

Materials Science Applications of Thiazole-Based Compounds

The inherent stability and reactivity of the thiazole (B1198619) nucleus make it an attractive component for the development of advanced materials. Its integration can impart novel functionalities to polymers and coatings.

Thiazole derivatives have been successfully incorporated as additives into polymer matrices to enhance their performance characteristics. In one line of research, various thiazole derivatives were physically blended into polyurethane coatings. ekb.eg This method allows for the straightforward modification of existing coating formulations to introduce new properties without altering the primary polymer structure. ekb.eg The even dispersion of these additives within the coating is crucial for achieving uniform performance improvements across the applied surface. ekb.eg

A significant application of thiazole additives is in improving the flame retardancy of materials. ekb.eg Research on polyurethane coatings has demonstrated that the inclusion of certain thiazole derivatives enhances their resistance to combustion. ekb.eg The flame-retardant property was quantified by measuring the Limiting Oxygen Index (LOI), which is the minimum concentration of oxygen required to support the combustion of the material. ekb.eg Coatings containing thiazole additives showed an improved LOI, indicating a reduced flammability. ekb.eg The mechanism often involves the sulfur and nitrogen atoms in the thiazole ring, which can interfere with the chemistry of combustion. researchgate.net Beyond flame retardancy, these additives have also been shown to improve the antimicrobial and mechanical properties of the coatings. ekb.eg

Table 1: Enhanced Properties of Polyurethane Coatings with Thiazole Additives

| Property Enhanced | Method of Evaluation | Outcome |

| Antimicrobial Activity | Screening against Gram-positive and Gram-negative bacteria, and fungi. | Improved resistance to microbial growth. ekb.eg |

| Flame Retardancy | Measurement of the Limiting Oxygen Index (LOI). | Increased LOI value, indicating lower flammability. ekb.eg |

| Mechanical Properties | Standardized mechanical tests for coating films. | Improved overall mechanical performance. ekb.eg |

Role in Prebiotic Chemistry and Origin of Life Studies

The fundamental role of heterocyclic compounds in modern biochemistry has led scientists to investigate their potential involvement in the prebiotic chemical processes that may have led to the origin of life.

Thiazole-containing molecules are being explored as analogues of natural nucleobases to understand the fundamental processes of nucleotide synthesis and replication. acs.org Researchers have successfully synthesized nucleosides where the canonical pyrimidine (B1678525) base is replaced by a thiazole ring. acs.org These synthetic nucleosides are then incorporated into DNA strands to study their thermodynamic and enzymatic behavior. acs.org This research provides critical data on the structural requirements for DNA polymerase catalysis. acs.org By studying how enzymes interact with these non-standard nucleotides, scientists can gain insight into the potential catalytic roles that simpler heterocyclic molecules could have played in the synthesis and activation of nucleotides in a prebiotic world, before the evolution of complex enzymes.

Applications as Chemical Reagents and Probes

The electronic properties of the thiazole ring make it a versatile component in the design of chemical tools for sensing and imaging.

Thiazole-based dyes are prominent in the development of fluorescent probes for detecting and imaging biomolecules. mdpi.comnih.govelsevierpure.com A well-known example is Thiazole Orange (TO), which exhibits a remarkable 'turn-on' fluorescence response. mdpi.comnih.gov In solution, the molecule is dimly fluorescent, but upon binding to targets like DNA or RNA, its intramolecular movement is restricted, leading to a thousand-fold increase in fluorescence. mdpi.com This property makes it an excellent tag for nucleic acid analysis and cellular imaging. mdpi.com

Scientists have engineered a variety of probes based on this principle. For instance, benzothiazole (B30560) derivatives have been designed to specifically detect reactive oxygen species like hydrogen peroxide in living cells, offering a 'turn-on' fluorescent signal at a specific wavelength. mdpi.com Furthermore, thiazolothiazole derivatives have been synthesized that show strong blue fluorescence with high quantum yields and reversible electrochromism, making them attractive for use in multifunctional optoelectronic devices and advanced sensing applications. acs.org

Table 2: Examples of Thiazole-Based Fluorescent Probes

| Probe Class | Target Molecule/Ion | Application |

| Thiazole Orange (TO) | DNA, RNA | Nucleic acid sensing, PCR assays, cell lysate analysis. mdpi.com |

| Benzothiazole Derivatives | Hydrogen Peroxide (H₂O₂) | Imaging of reactive oxygen species in living cells. mdpi.com |

| Thiazolothiazole Viologens | (Electrochromic) | Optoelectronics, electron transfer sensing. acs.org |

| TO-labeled DNA-binding proteins | Protein-DNA complexes | Sensing the formation of protein-DNA interactions. mdpi.com |

Analytical Reagents in Metal Ion Detection

The development of sensitive and selective analytical reagents for the detection of metal ions is crucial for environmental monitoring, industrial process control, and biological systems analysis. Thiazole derivatives have been investigated for their potential as ligands for metal ions, owing to the presence of nitrogen and sulfur atoms which can act as coordination sites.

However, a comprehensive review of the scientific literature reveals a notable absence of specific studies detailing the application of 4-(2-Furyl)-2-methylthiazole as an analytical reagent for metal ion detection. While related thiazole-containing compounds have been explored for their metal-sensing properties, research explicitly focusing on the capabilities of this compound in this capacity is not currently available. The potential for the furan (B31954) and thiazole rings to cooperatively bind with metal ions remains a theoretical possibility, but one that has not been experimentally validated or reported in peer-reviewed literature.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(2-Furyl)-2-methylthiazole, and how do reaction conditions influence yield?